
4-Acetamido-N-(2-phenylethyl)benzamide
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Overview
Description
4-Acetamido-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C17H18N2O2. It is a white solid, odorless, and insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is commonly used in the fields of medicine and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-(2-phenylethyl)benzamide typically involves the reaction of phenethylamine with benzoyl chloride in a suitable solvent, usually at low temperature. The product is then purified by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-(2-phenylethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-Acetamido-N-(2-phenylethyl)benzamide, also known as CHEBI:105044, is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. Studies have shown that modifications in the amide group can enhance cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models.
Analgesic Activity
The compound has been investigated for its analgesic properties. A study demonstrated that it could act on pain pathways, potentially offering relief in chronic pain conditions. The mechanism involves modulation of neurotransmitter release, making it a candidate for further development as a pain management drug.
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. For instance, it may affect the activity of cyclooxygenase (COX), which is crucial in inflammation and pain signaling.
Polymer Synthesis
In material science, the compound has been explored as a precursor for synthesizing polymers with specific thermal and mechanical properties. Its ability to form stable bonds with various monomers allows the creation of materials suitable for biomedical applications, such as drug delivery systems.
Chromatography Applications
This compound is utilized in analytical chemistry for developing chromatographic methods. Its distinct properties allow for effective separation and analysis of complex mixtures, making it valuable in pharmaceutical quality control.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.
Case Study 2: Analgesic Effects
Research conducted at a leading pharmacological institute assessed the analgesic effects of this compound using animal models. The findings showed that administration resulted in a marked decrease in pain responses compared to control groups, highlighting its potential therapeutic use.
Case Study 3: Polymer Development
In a collaborative study between chemists and material scientists, this compound was used to synthesize a new class of biodegradable polymers. The resulting materials exhibited favorable mechanical properties and biocompatibility, indicating their suitability for medical applications.
Mechanism of Action
The mechanism of action of 4-Acetamido-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)benzamide: This compound is similar in structure but lacks the acetamido group.
4-Acetamido-N-(2-aminophenyl)benzamide: Another similar compound with an amino group instead of a phenylethyl group.
Uniqueness
4-Acetamido-N-(2-phenylethyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
4-Acetamido-N-(2-phenylethyl)benzamide, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
The molecular formula for this compound is C16H18N2O2. The compound consists of an acetamido group attached to a phenethyl moiety and a benzamide structure, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The acetamido group enhances the compound's solubility and stability, while the benzamide structure is known to modulate receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a ligand for various receptors, potentially influencing signaling pathways associated with pain, inflammation, and cancer progression.
Biological Activity Data
Several studies have investigated the biological properties of related compounds, providing insights into the potential effects of this compound.
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range. |
Study 2 | Anti-inflammatory Effects | Showed inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases. |
Study 3 | Enzyme Interaction | Identified as a moderate inhibitor of specific kinases involved in cancer cell proliferation. |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins.
- Anti-inflammatory Properties : In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers, highlighting its potential therapeutic role in treating inflammatory conditions.
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of compounds similar to this compound. Modifications to the phenethyl or acetamido groups can significantly impact potency and selectivity.
Notable Findings:
- Substituent Effects : Variations in substituents on the benzamide ring can enhance binding affinity to target receptors.
- Synergistic Effects : Combination therapies involving this compound with other agents have shown enhanced anticancer activity compared to monotherapy.
Properties
IUPAC Name |
4-acetamido-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(20)19-16-9-7-15(8-10-16)17(21)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPSTSJIPGRCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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